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Compound of Interest |

Compound Name: 4-Chloro-2-ethoxyphenol

CAS No.: 18113-10-5

Cat. No.: B3040275

. J

Executive Summary

4-Chloro-2-ethoxyphenol (CAS: 18113-10-5) is a halogenated phenolic ether derived from
guaethol (2-ethoxyphenol). It serves as a versatile scaffold in medicinal chemistry, particularly
in the development of monoamine reuptake inhibitors and azo-based ligands for biological
assays. Its structural integrity—balancing the lipophilic ethoxy group with the reactive chloro-
substituent—makes it a valuable building block for modulating the physicochemical properties
of drug candidates.

Nomenclature & Structural Identity

Precise nomenclature is vital to avoid confusion with structural isomers, particularly chain-
chlorinated analogs.

Identification Matrix
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Parameter Detail

IUPAC Name 4-Chloro-2-ethoxyphenol

4-Chloroguaethol; p-Chloroguaethol; 2-Ethoxy-
Common Synonyms
4-chlorophenol

CAS Registry Number 18113-10-5

Molecular Formula CsHoClO2

SMILES CCOC1=C(C=CC(Cl)=C1)O

InChl Key XZRKFIXMGXKTAF-UHFFFAOYSA-N

The "Isomer Trap": Ring vs. Chain Chlorination

A common error in database searching is confusing 4-Chloro-2-ethoxyphenol with 4-(2-
chloroethoxy)phenol (CAS 100238-55-9).

e Target Compound (18113-10-5): Chlorine is attached directly to the aromatic ring at position
4. This activates the ring for further coupling (e.g., Suzuki-Miyaura) or nucleophilic
substitution.

e Isomer (100238-55-9): Chlorine is on the ethyl tail. This completely changes the reactivity
profile, making it an alkylating agent rather than an aryl halide.

Nomenclature Logic Diagram

The following diagram visualizes the derivation of the name and distinguishes it from its isomer.
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Figure 1: Structural derivation and distinction between ring-chlorinated (target) and chain-
chlorinated isomers.[1][2]

Physicochemical Profile

Understanding the physical state and solubility is essential for handling and purification.
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Property

Value/Description

Relevance

Molecular Weight

172.61 g/mol

Stoichiometric calculations.

Physical State

Low-melting solid or oil

Handling requires gentle

heating or solvent transfer.

Often exists as a supercooled

Melting Point ~20-25°C (Predicted)* o

liquid at RT.

High boiling point requires
Boiling Point ~240-245°C (at 760 mmHQ) vacuum distillation for

purification.

LogP (Octanol/Water)

Moderate lipophilicity; cell-

permeable.

pKa

~9.5 (Phenolic OH)

Deprotonates in basic
conditions (pH > 10).

*Note: While the methoxy analog (4-chloroguaiacol) melts at ~37°C, the ethyl group often

lowers the melting point due to increased rotational freedom, potentially rendering it liquid at

room temperature.

Synthetic Pathways & Manufacturing

The synthesis of 4-Chloro-2-ethoxyphenol typically involves the electrophilic aromatic

chlorination of 2-ethoxyphenol (guaethol). This process must be controlled to favor the para-

isomer over the ortho-isomer.

Protocol: Selective Chlorination

Reaction Principle: The ethoxy and hydroxyl groups are ortho/para directors. The position para

to the hydroxyl group (C4) is the most nucleophilic site, favored sterically and electronically.

Reagents:

o Substrate: 2-Ethoxyphenol (Guaethol).

o Chlorinating Agent: Sulfuryl Chloride (
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) or N-Chlorosuccinimide (NCS).

e Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 eq of 2-ethoxyphenol in dry DCM under an inert atmosphere (
).

e Cooling: Cool the solution to 0°C to suppress over-chlorination.

» Addition: Dropwise addition of 1.05 eq of

. The evolution of
and
gas will be observed.

e Quenching: Once TLC indicates consumption of starting material, quench with water.

o Workup: Extract with DCM, wash with brine, and dry over

« Purification: Fractional distillation under reduced pressure is required to separate the minor
ortho-isomer (6-chloro-2-ethoxyphenol).

Synthetic Workflow Diagram
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Figure 2: Electrophilic aromatic substitution pathway for the synthesis of 4-Chloro-2-
ethoxyphenol.

Applications in Drug Development

4-Chloro-2-ethoxyphenol is not just a solvent or reagent; it is a pharmacophore precursor.

Monoamine Reuptake Inhibitors

Patent literature (e.g., NL1028927C2) highlights the use of this compound in synthesizing
morpholine derivatives. These derivatives function as dual serotonin/norepinephrine reuptake
inhibitors (SNRIs), used in treating:

o Depression.
» Urinary incontinence.[3]
e Neuropathic pain.[1][4]

Mechanism: The 4-chloro-2-ethoxyphenyl moiety mimics the di-substituted aromatic rings
found in neurotransmitters, allowing the drug to bind tightly to the transporter proteins
(SERT/NET).

Azo-Ligand Development

Research indicates its use in synthesizing azo thiazol ligands. The phenolic hydroxyl group
allows for diazonium coupling, creating highly conjugated systems used as:

 Biological Probes: For tracking metal ions in cellular assays.

o Anticancer Agents: Metal complexes derived from these ligands have shown cytotoxicity
against specific tumor lines.

Analytical Characterization

To validate the identity of the synthesized compound, compare against these expected spectral
signatures.

e 1H NMR (CDCls, 400 MHz):
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o

1.45 (t, 3H, -OCH2CHs)

o

4.05 (q, 2H, -OCH2CHs)

o

5.50 (s, 1H, -OH, exchangeable)

o

6.80-6.95 (m, 3H, Aromatic protons). Note: The coupling pattern will show an ABX system
due to the 1,2,4-substitution.

e Mass Spectrometry (El):
o Molecular lon (

): m/z 172/174 (3:1 ratio due to 3>CI/R’Cl).

o Base Peak: Loss of ethyl group or CO fragment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: 4-Chloro-2-ethoxyphenol (4-
Chloroguaethol)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b3040275#4-chloro-2-ethoxyphenol-iupac-name-
synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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